molecular formula C11H16ClNO B13302092 2-(1-Aminobutyl)-4-chloro-6-methylphenol

2-(1-Aminobutyl)-4-chloro-6-methylphenol

Cat. No.: B13302092
M. Wt: 213.70 g/mol
InChI Key: ZEWDANVXBQQTSK-UHFFFAOYSA-N
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Description

2-(1-Aminobutyl)-4-chloro-6-methylphenol is an organic compound that belongs to the class of phenols It features a phenolic hydroxyl group, a chlorine atom, a methyl group, and an aminobutyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminobutyl)-4-chloro-6-methylphenol typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-6-methylphenol.

    Alkylation: The phenol undergoes alkylation with 1-bromobutane in the presence of a base such as potassium carbonate to introduce the butyl group.

    Amination: The resulting intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and optimized reaction conditions are employed to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminobutyl)-4-chloro-6-methylphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form secondary amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Secondary amines.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-(1-Aminobutyl)-4-chloro-6-methylphenol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Aminobutyl)-4-chloro-6-methylphenol involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins, while the amino group can participate in ionic interactions. These interactions can modulate enzyme activity and affect cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Aminobutyl)-4-ethylphenol
  • 2-(1-Aminobutyl)-5-trifluoromethylphenol
  • 2-(1-Aminobutyl)pyridin-3-ol

Uniqueness

2-(1-Aminobutyl)-4-chloro-6-methylphenol is unique due to the presence of both a chlorine atom and a methyl group on the phenol ring, which can influence its reactivity and interactions with biological targets. This structural uniqueness makes it a valuable compound for various applications.

Properties

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

2-(1-aminobutyl)-4-chloro-6-methylphenol

InChI

InChI=1S/C11H16ClNO/c1-3-4-10(13)9-6-8(12)5-7(2)11(9)14/h5-6,10,14H,3-4,13H2,1-2H3

InChI Key

ZEWDANVXBQQTSK-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=C(C(=CC(=C1)Cl)C)O)N

Origin of Product

United States

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